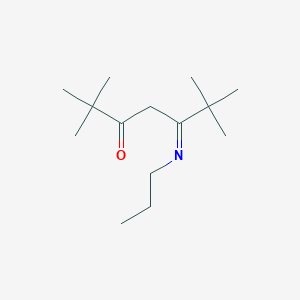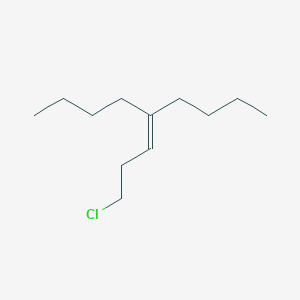![molecular formula C15H18OSi B12582635 Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane CAS No. 601470-48-8](/img/structure/B12582635.png)
Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane is an organosilicon compound characterized by the presence of a furan ring substituted with a phenylethenyl group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane typically involves the reaction of furan derivatives with phenylethenyl and trimethylsilyl reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a furan boronic acid derivative with a phenylethenyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenylethenyl group can be reduced to form phenylethyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used to replace the trimethylsilyl group under mild conditions.
Major Products
The major products formed from these reactions include oxygenated furan derivatives, phenylethyl-substituted compounds, and various substituted silanes.
Applications De Recherche Scientifique
Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane exerts its effects involves interactions with molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic systems, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(phenylethynyl)silane: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Trimethyl(phenyl)furan: Contains a phenyl group directly attached to the furan ring without the ethenyl linker.
Trimethylsilylfuran: Lacks the phenylethenyl group and only contains the trimethylsilyl and furan moieties.
Uniqueness
Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane is unique due to the presence of both the phenylethenyl and trimethylsilyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
601470-48-8 |
|---|---|
Formule moléculaire |
C15H18OSi |
Poids moléculaire |
242.39 g/mol |
Nom IUPAC |
trimethyl-[3-(2-phenylethenyl)furan-2-yl]silane |
InChI |
InChI=1S/C15H18OSi/c1-17(2,3)15-14(11-12-16-15)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3 |
Clé InChI |
FJLXEMFWKDKYIY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=CO1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


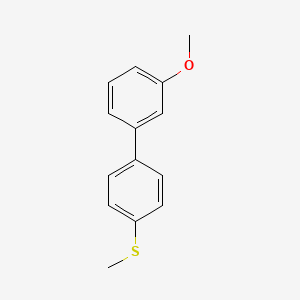
![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)
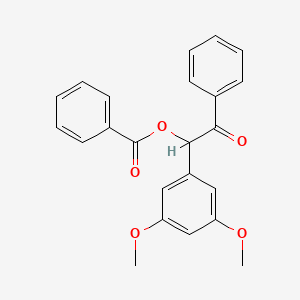
![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)
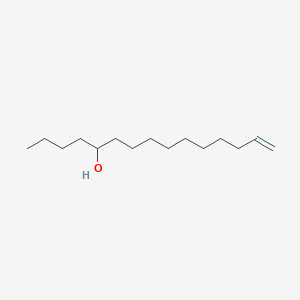
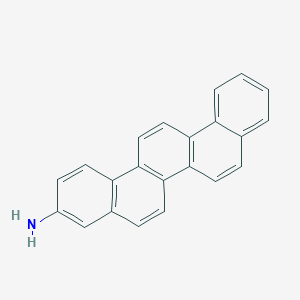
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
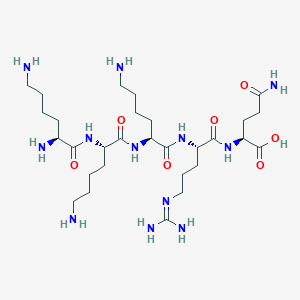
![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
